Tribromo(2-bromoethyl)benzene

Description

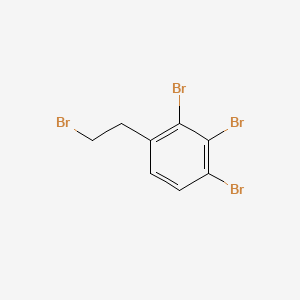

Tribromo(2-bromoethyl)benzene (C₈H₆Br₄) is a polybrominated aromatic compound featuring a benzene ring substituted with three bromine atoms and a 2-bromoethyl side chain. Its structure combines the electronic effects of bromine substituents on the aromatic ring with the reactivity of the brominated ethyl group, making it a versatile intermediate in organic synthesis. The compound’s synthesis typically involves bromination of (2-bromoethyl)benzene derivatives under controlled conditions, though specific protocols for its preparation are less documented compared to simpler analogs like (2-bromoethyl)benzene .

Key properties include high molecular weight (369.76 g/mol), increased density due to bromine atoms, and reduced solubility in polar solvents. Its stability under standard conditions and dual reactivity (aromatic and aliphatic bromine sites) enable applications in cross-coupling reactions, polymer chemistry, and flame-retardant formulations.

Properties

CAS No. |

73056-39-0 |

|---|---|

Molecular Formula |

C8H6Br4 |

Molecular Weight |

421.75 g/mol |

IUPAC Name |

1,2,3-tribromo-4-(2-bromoethyl)benzene |

InChI |

InChI=1S/C8H6Br4/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2 |

InChI Key |

MEKQOTKEKRIAOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CCBr)Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Tribromo(2-bromoethyl)benzene, we compare it structurally and functionally with related brominated ethylbenzene derivatives:

Table 1: Physical and Reactivity Comparison

Key Research Findings

Reactivity in Cross-Coupling Reactions: this compound exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to mono- or dibrominated analogs due to electron-withdrawing effects from bromine substituents, which polarize the aromatic ring . However, steric hindrance from multiple bromines may reduce yields in nucleophilic substitutions compared to (2-bromoethyl)benzene, which achieves 65–70% efficiency in phenethyl ester synthesis .

Flame-Retardant Potential: With a bromine content of ~69%, this compound outperforms 1,2,4-tribromobenzene (60% Br) in flame suppression but faces solubility challenges in polymer matrices. Research highlights its utility in epoxy resins, though toxicity concerns limit pharmaceutical adoption .

Synthetic Flexibility :

Unlike (2-bromoethyl)benzene—a staple in phenethylamine synthesis—this compound’s multiple bromine sites allow sequential functionalization. For example, aliphatic bromine can undergo SN2 displacement while aromatic bromines participate in Ullmann couplings, enabling complex architectures .

Challenges and Limitations

- Steric and Electronic Effects : The electron-withdrawing nature of bromines deactivates the aromatic ring, requiring harsher conditions for electrophilic substitutions compared to less-brominated analogs.

- Toxicity and Environmental Impact : High bromine content raises persistence and bioaccumulation concerns, restricting use in consumer products without regulatory approvals.

- Purification Complexity : Multi-brominated derivatives often require advanced chromatographic techniques, reducing scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.